Product packaging for Siderochelin A(Cat. No.:CAS No. 77550-87-9)

Siderochelin A

Cat. No.: B1226442
CAS No.: 77550-87-9
M. Wt: 235.24 g/mol
InChI Key: LKXKFHREZIJJTA-MGAKOFKPSA-N
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Description

Contextualization within Natural Product Chemistry and Microbial Secondary Metabolites

Siderochelin A is classified as a microbial secondary metabolite, a group of organic compounds produced by microorganisms that are not essential for their primary growth, development, or reproduction. ipinnovative.com These metabolites often have specialized functions, such as mediating interactions between the microbe and its environment. ipinnovative.comnih.gov Natural products, a broader category that includes secondary metabolites, have historically been a vital source of drugs, biological probes, and subjects of study for chemists. acs.org

This compound belongs to a specific class of secondary metabolites known as siderophores. nih.gov Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms like bacteria and fungi to scavenge for iron, an essential nutrient, from their surroundings. nih.gov Iron is crucial for a variety of metabolic processes, but it is often not readily bioavailable in the environment. researchgate.net Siderophores play a key role in the survival of many microbes by binding to iron and transporting it back into the cell. nih.gov

The siderochelins are a family of siderophores that are unusual in that they preferentially chelate the ferrous ion (Fe²⁺) over the ferric ion (Fe³⁺). asm.org This characteristic is shared with other natural products like the collismycins, caerulomycins, and proferrorosamine. asm.org this compound is produced by various actinomycete strains, including those from the genera Nocardia, Amycolatopsis, and Streptomyces. asm.orgmsk.or.kr

Historical Perspectives on this compound Discovery and Initial Characterization Efforts

The discovery of this compound was first reported in 1981 by a team of researchers who isolated it from the fermentation broths of Nocardia sp. SC 11,340. nih.govjst.go.jp The compound was initially identified as a new ferrous-ion chelating agent. nih.govjst.go.jp The production of this compound was achieved through conventional submerged culture techniques, and it was purified by solvent extraction and recrystallization. nih.govjst.go.jp

Initial characterization efforts determined the molecular formula of this compound to be C₁₁H₁₃N₃O₃ based on elemental analysis and mass spectrometry. nih.govjst.go.jp The structure of the molecule was elucidated using X-ray crystallography. nih.govjst.go.jp These early studies also revealed that this compound exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and protozoa. nih.govjst.go.jp The initial isolation from acetonitrile (B52724) yielded a mixture of diastereoisomers. nih.govjst.go.jp Subsequent work led to the isolation, racemization, and determination of the absolute configuration of this compound. doi.org

Over the years, several analogues of this compound have been discovered, including Siderochelin B from the same Nocardia sp., Siderochelin C from an Actinomycetes sp., and Siderochelins D, E, and F from an Amycolatopsis sp. msk.or.kr

Table 1: Key Milestones in the Discovery and Characterization of this compound

Year Milestone Key Findings
1981 Discovery and Isolation Isolated from Nocardia sp. SC 11,340; identified as a ferrous-ion chelating agent. nih.govjst.go.jp
1981 Structural Elucidation Molecular formula determined as C₁₁H₁₃N₃O₃; structure elucidated by X-ray crystallography. nih.govjst.go.jp
1981 Initial Activity Screening Demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. nih.govjst.go.jp
1982 Stereochemistry Isolation, racemization, and determination of the absolute configuration of this compound. doi.org
1984 Analogue Discovery Isolation and structural determination of Siderochelin C. doi.org
2015 Further Analogue Discovery Isolation of Siderochelins D, E, and F from Amycolatopsis sp. LZ149. msk.or.kr
2024 Biosynthesis Pathway Identification and characterization of the siderochelin biosynthetic gene cluster. researchgate.netasm.org

Significance of this compound in Contemporary Chemical Biology Research

This compound continues to be a molecule of significant interest in contemporary chemical biology for several reasons. Its role as a siderophore makes it a valuable tool for studying microbial iron acquisition, a fundamental process for the survival and virulence of many pathogens. researchgate.netasm.org Understanding the mechanisms of siderophore biosynthesis and uptake can lead to the development of novel antimicrobial strategies. researchgate.netasm.org

One area of active research is the potential of this compound as an antibacterial agent, particularly against multi-drug resistant pathogens (MDRPs). msk.or.kr Studies have shown that this compound exhibits activity against clinically relevant bacteria such as Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA). msk.or.kr This suggests that this compound could be developed as a supplementary agent in treating infections caused by these challenging pathogens. msk.or.kr

The biosynthesis of this compound has also been a focus of recent research. The identification and characterization of the siderochelin biosynthetic gene cluster (BGC) provides insights into how this complex molecule is assembled by the producing organism. researchgate.netasm.org This knowledge can be leveraged for the bioengineering of novel analogues with potentially improved properties. nih.gov For instance, recent studies have identified the genes responsible for different steps in the biosynthetic pathway, such as the aminotransferase sidA and the hydroxylase sidB. asm.org

Furthermore, the study of this compound production in microbial co-cultures has revealed that its synthesis can be induced by the presence of competing bacteria. researchgate.netasm.org This highlights the ecological role of this compound in microbial competition and communication, and demonstrates how mimicking natural environments can be a strategy to discover and characterize novel natural products from silent BGCs. researchgate.netasm.orgnih.gov

Table 2: Investigated Properties and Research Applications of this compound

Property / Application Research Findings
Antimicrobial Activity Active against multi-drug resistant pathogens including MRSA, VRSA, and Acinetobacter baumannii. msk.or.kr
Iron Chelation Preferentially chelates ferrous (Fe²⁺) ions. asm.org
Biosynthesis The biosynthetic gene cluster has been identified and characterized, revealing key enzymes like SidA and SidB. asm.org
Microbial Ecology Production is upregulated during co-culture with competing microbes, suggesting a role in microbial competition. researchgate.netasm.org
Biotechnological Potential A potential candidate for the development of new antibiotics and as a tool in pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O3 B1226442 Siderochelin A CAS No. 77550-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77550-87-9

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(4R)-4-hydroxy-5-(3-hydroxypyridin-2-yl)-4-methyl-2,3-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C11H13N3O3/c1-11(17)5-6(10(12)16)14-9(11)8-7(15)3-2-4-13-8/h2-4,6,15,17H,5H2,1H3,(H2,12,16)/t6?,11-/m1/s1

InChI Key

LKXKFHREZIJJTA-MGAKOFKPSA-N

SMILES

CC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

Isomeric SMILES

C[C@]1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

Canonical SMILES

CC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O

Synonyms

2H-Pyrrole-2-carboxamide, 3,4-dihydro-4-hydroxy-5-(3-hydroxy-2-pyridinyl)-4-methyl-, trans-(+)-
siderochelin A

Origin of Product

United States

Isolation and Production Methodologies for Siderochelin a

Microbial Sources and Fermentation Strategies for Siderochelin A Biosynthesis

This compound is a secondary metabolite produced by various microorganisms, primarily belonging to the actinomycetes group. Its biosynthesis is intricately linked to the iron-acquisition systems of these microbes, which are typically activated under iron-limiting conditions.

Key microbial producers of this compound that have been identified include species of Nocardia and Amycolatopsis. buchi.commsk.or.kr For instance, this compound was first discovered in the fermentation broth of Nocardia sp. SC11340. buchi.com More recently, a novel Amycolatopsis sp. KCTC 29142 has also been identified as a producer of this compound. buchi.commsk.or.kr The production of siderophores like this compound is a common strategy employed by bacteria and fungi to sequester ferric iron (Fe³⁺), an essential nutrient, from their environment. sphinxsai.com

Optimization of Culture Conditions for Enhanced this compound Yield

The yield of this compound from microbial fermentation is highly dependent on the specific culture conditions. Optimization of parameters such as medium composition, pH, temperature, and aeration is crucial for maximizing production. While specific optimization protocols for this compound are not extensively detailed in publicly available literature, general principles for the fermentation of actinomycetes to produce secondary metabolites are applicable.

Research on other cytotoxic metabolites from Nocardia sp. has demonstrated that manipulating culture parameters can significantly impact yield. nih.gov For example, a study using a Taguchi experimental design identified that pH, temperature, and inoculum percentage were key factors influencing the production of active compounds. nih.gov The optimal conditions for the highest yield in that specific case were found to be a pH of 6, a temperature of 37°C, and a 5% inoculum ratio. nih.gov These findings suggest that a systematic approach to varying culture conditions is a viable strategy for enhancing this compound production. Iron concentration in the medium is a particularly critical parameter, as low iron levels are known to induce siderophore biosynthesis. sphinxsai.comacs.org

Table 1: General Parameters for Optimizing Actinomycete Fermentation

ParameterTypical RangeRationale
Temperature25-37°CAffects enzyme activity and microbial growth rate.
pH6-8Influences nutrient uptake and stability of the produced metabolite.
Inoculum Ratio1-5% (v/v)Determines the initial cell density and onset of production phase.
Aeration (Stirring Speed)150-250 rpmEssential for supplying oxygen for aerobic fermentation.
Carbon SourceGlucose, MannitolProvides energy and building blocks for biosynthesis.
Nitrogen SourceAsparagine, Yeast ExtractEssential for amino acid and protein synthesis.
Iron ConcentrationKept to a minimumLow iron induces the expression of siderophore biosynthetic genes.

Strain Development and Genetic Engineering for this compound Production

Advances in genetic engineering have opened new avenues for enhancing the production of this compound. A key breakthrough has been the identification and characterization of the this compound biosynthetic gene cluster (BGC) in Amycolatopsis sp. WAC04611. acs.orgipinnovative.comtautobiotech.com This has allowed for targeted genetic manipulations to increase yield.

One significant finding is the role of a GntR-family transcription factor, SidR3, which acts as a repressor of siderochelin production. acs.orgipinnovative.com Deletion of the sidR3 gene has been shown to result in increased production of this compound. ipinnovative.com

Furthermore, specific genes within the BGC have been identified as essential for the biosynthesis of this compound. The deletion of the predicted aminotransferase gene, sidA, abolishes the production of this compound and B, leading to the accumulation of a related compound, Siderochelin D. acs.orgipinnovative.comtautobiotech.com Similarly, the deletion of the predicted hydroxylase gene, sidB, was found to be essential for any siderochelin production, highlighting its critical role in the biosynthetic pathway. ipinnovative.comtautobiotech.com

These findings demonstrate that targeted genetic engineering, specifically the removal of negative regulators and the potential overexpression of key biosynthetic genes, is a powerful strategy for the development of high-producing this compound strains.

Table 2: Key Genes in the this compound Biosynthetic Gene Cluster of Amycolatopsis sp. WAC04611

GeneProposed FunctionEffect of Deletion
sidR3Transcriptional repressorIncreased this compound production
sidAAminotransferaseAbolished this compound/B production; accumulation of Siderochelin D
sidBHydroxylaseEssential for Siderochelin production

Induction of this compound Production through Microbial Coculture Techniques

A significant strategy for unlocking and enhancing the production of this compound is through microbial coculture. Many microbial BGCs, including the one for this compound, are "silent" or poorly expressed under standard laboratory conditions. acs.orgipinnovative.comtautobiotech.commdpi.com Coculturing, which mimics the competitive interactions found in natural microbial communities, can induce the expression of these silent gene clusters. acs.orgmdpi.comnih.gov

A notable example is the increased production of this compound and B when Amycolatopsis sp. WAC04611 is grown in direct contact with Tsukamurella sp. WAC06889b. acs.orgipinnovative.comtautobiotech.com This induction is believed to be a response to the competition for iron, a scarce resource in many environments. acs.org The presence of a competing bacterium appears to trigger a defensive response in Amycolatopsis, leading to the upregulation of its siderophore production machinery to more effectively scavenge iron. acs.org This strategy of using coculture to activate silent BGCs has been successfully applied to discover and characterize the previously unknown BGC for Siderochelin. ipinnovative.comtautobiotech.com

Advanced Separation and Purification Techniques for this compound Isolation

The isolation and purification of this compound from complex fermentation broths require a combination of advanced separation techniques. The goal is to separate the target compound from other metabolites, media components, and cellular debris.

Chromatographic Methodologies in this compound Purification

Chromatography is a cornerstone of this compound purification. A variety of chromatographic methods can be employed, often in a multi-step process, to achieve high purity.

One detailed method for the purification of this compound from a coculture of Amycolatopsis sp. and Tsukamurella sp. involves an initial size-exclusion chromatography step using an LH-20 column. nih.gov This is followed by reverse-phase high-performance liquid chromatography (HPLC) using a C8 and then a C4 column. nih.gov To dissociate the siderophore-iron complex, the pooled fractions are treated with formic acid before the final HPLC steps. nih.gov

Another effective, albeit less common, technique for the purification of this compound is counter-current chromatography (CCC), specifically using a coil planet centrifuge. tandfonline.comresearchgate.net This liquid-liquid chromatography method avoids the use of a solid support, which can prevent the irreversible adsorption of the target compound. researchgate.net For this compound, a solvent system of chloroform-methanol-water (7:13:8) has been successfully used. tautobiotech.com

Table 3: Chromatographic Techniques for this compound Purification

TechniqueStationary/Mobile Phase DetailsPurpose
Size-Exclusion Chromatography (LH-20)Mobile phase: 1:1 H₂O:acetonitrile (B52724)Initial fractionation based on molecular size.
Reverse-Phase HPLC (C8, C4)Mobile phase gradient of water and acetonitrile with formic acidHigh-resolution separation based on hydrophobicity.
Counter-Current Chromatography (CCC)Two-phase solvent system (e.g., CHCl₃–MeOH–water)Purification without a solid support, based on partition coefficient.

Non-Chromatographic Approaches for this compound Enrichment

Prior to chromatography, non-chromatographic techniques are often used for the initial enrichment of this compound from the fermentation broth. These methods aim to reduce the volume and complexity of the sample, making subsequent purification steps more efficient.

A common first step is solvent extraction. After separating the microbial biomass via centrifugation or filtration, the supernatant containing the extracellular this compound can be extracted with an organic solvent like ethyl acetate. buchi.comsphinxsai.com The organic phase is then concentrated, often using a rotary evaporator, to yield a crude extract. nih.gov

Precipitation can also be employed to enrich the target compound. For instance, ammonium (B1175870) sulfate (B86663) precipitation is a method used to precipitate proteins and other molecules from aqueous solutions. ipinnovative.com While not specifically documented for this compound, fractional precipitation is a general technique used in the purification of fermentation products. uop.edu.pk

Another approach relevant to siderophores is immobilized metal affinity chromatography (IMAC). acs.org This technique utilizes a resin with immobilized metal ions (e.g., Fe³⁺) to capture chelating agents like this compound from the crude extract. acs.org However, the efficiency of IMAC can be pH-dependent, and it may not be suitable for siderophores with very high complex stability constants. acs.org

Elucidation of the Siderochelin a Biosynthetic Pathway

Identification and Characterization of the Siderochelin A Biosynthetic Gene Cluster (BGC)

The biosynthesis of siderophores like this compound is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). nih.govresearchgate.net The identification and characterization of the this compound BGC were pivotal in understanding its formation. researchgate.netnih.gov

Genetic Organization and Transcriptional Regulation of the this compound BGC

The this compound BGC was identified in Amycolatopsis strain WAC04611. researchgate.netnih.gov Its discovery was facilitated by observing the increased production of this compound and B during the coculture of this strain with Tsukamurella strain WAC06889b, suggesting that the BGC is often silent under standard laboratory conditions and can be activated by microbial competition. researchgate.netnih.govasm.org

The BGC contains genes predicted to be involved in the synthesis of the precursor 3-hydroxypicolinic acid (3HPA), a type I polyketide synthase (PKS) system, and enzymes for incorporating O-acetylserine. nih.gov Additionally, the cluster houses genes for iron-dependent transporters and a suite of predicted metal-dependent transcription factors, designated sidR1, sidR2, and sidR3. nih.gov

Transcriptional regulation of the sid BGC is complex. A GntR-family transcription factor, SidR3, has been identified as a repressor of siderochelin production. researchgate.netnih.govasm.org Deletion of sidR3 led to a significant increase in siderochelin levels, a regulation that appears to be independent of iron concentrations. researchgate.net This suggests a regulatory mechanism that is distinct from the typical iron-dependent Fur (ferric uptake regulator) system that governs many siderophore biosynthetic pathways. nih.gov In contrast, the roles of the MerR family regulator SidR1 and another predicted regulator, SidR2, in siderochelin production have not been definitively established, as their complementation in a mutant strain did not affect siderochelin levels. researchgate.net

Key Regulatory Genes in the this compound BGC
GenePredicted FamilyFunctionReference
sidR1MerR familyTranscriptional regulator; role in siderochelin production not confirmed. researchgate.net
sidR2Not specifiedTranscriptional regulator; role in siderochelin production not confirmed. researchgate.net
sidR3GntR familyRepressor of siderochelin production. researchgate.netnih.govasm.org

Bioinformatic Analysis and Gene Annotation of this compound Biosynthetic Genes

Bioinformatic tools, such as antiSMASH, were instrumental in identifying and annotating the genes within the this compound BGC. nih.govasm.org The analysis revealed a cluster containing genes with predicted functions consistent with the proposed biosynthetic pathway. nih.govresearchgate.net

The proposed pathway begins with the synthesis of 3HPA, which is then extended by a type I PKS with a single methylmalonyl-CoA module. nih.gov O-acetylserine is subsequently incorporated, followed by ring closure to form the dihydropyrrole ring. nih.gov

Key annotated genes within the cluster include:

sidHIJ : Predicted to be involved in the biosynthesis of 3HPA. nih.gov

sidKLMNO : A type I PKS with a predicted single methylmalonyl-CoA module. nih.gov

sidC : Involved in the production of O-acetylserine. nih.gov

sidD : A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, homologous to RosC, expected to generate dehydroalanine (B155165) from O-acetylserine. nih.gov

sidB : A predicted hydroxylase. researchgate.netnih.gov

sidA : A predicted aminotransferase. researchgate.netnih.gov

sidEG : Iron-dependent transporters. nih.gov

Annotated Genes in the this compound BGC and Their Predicted Functions
Gene(s)Predicted FunctionReference
sidHIJ3-Hydroxypicolinic acid (3HPA) biosynthesis nih.gov
sidKLMNOType I Polyketide Synthase (PKS) nih.gov
sidCO-acetylserine (OAS) production nih.gov
sidDPLP-dependent enzyme for dehydroalanine formation nih.gov
sidBHydroxylase researchgate.netnih.gov
sidAAminotransferase researchgate.netnih.gov
sidEGIron-dependent transporters nih.gov

Enzymatic Mechanisms within this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by the protein products of the sid BGC. nih.gov

Characterization of Key Biosynthetic Enzymes (e.g., SidA, SidB, SidR3)

Experimental characterization of key enzymes has provided direct evidence for their roles in the biosynthetic pathway:

SidA : This enzyme, predicted to be an aminotransferase, is crucial for the final step in the formation of the carboxamide group in this compound and B. researchgate.net Deletion of the sidA gene resulted in the abolishment of this compound/B production and the accumulation of Siderochelin D, the carboxylic acid precursor. researchgate.netnih.govasm.org This finding confirms that SidA is responsible for converting Siderochelin D into this compound/B. researchgate.net

SidB : Predicted as a hydroxylase, SidB is essential for the production of siderochelin. researchgate.netnih.govasm.org Deletion of the sidB gene completely abolished siderochelin production, indicating its critical role in the pathway, likely in the hydroxylation of the dihydropyrrole ring. researchgate.netnih.gov The exact timing of this hydroxylation, whether it occurs before or after ring closure, is still under investigation. researchgate.netresearchgate.net

SidR3 : As mentioned earlier, SidR3 is a GntR-family transcriptional factor that acts as a negative regulator of the sid BGC. researchgate.netnih.govasm.org Its repressive function highlights a key control point in the production of siderochelin. researchgate.net

Substrate Specificity and Catalytic Activity of this compound Pathway Enzymes

The enzymes in the this compound pathway exhibit specificity for their respective substrates to ensure the correct assembly of the final molecule. The type I PKS encoded by sidKLMNO is predicted to specifically incorporate a single methylmalonyl-CoA unit. nih.gov The PLP-dependent enzyme SidD is expected to act on O-acetylserine to form a dehydroalanine intermediate. nih.gov The aminotransferase SidA demonstrates specificity for Siderochelin D to catalyze its amidation. researchgate.net The hydroxylase SidB acts on an intermediate in the pathway to install a hydroxyl group. researchgate.net The precise substrate specificity and catalytic mechanisms of many of these enzymes, particularly the PKS module and the tailoring enzymes, are areas of ongoing research.

Precursor Incorporation and Metabolic Engineering in this compound Biosynthesis

Understanding the biosynthetic pathway of this compound opens up possibilities for metabolic engineering to enhance its production or to create novel analogues. sciepublish.com The biosynthesis relies on the incorporation of specific precursors, including L-lysine (for the 3HPA moiety), methylmalonyl-CoA, and O-acetylserine. nih.gov

Metabolic engineering strategies could involve:

Overexpression of positive regulators or deletion of negative regulators : For instance, deleting the repressor gene sidR3 has already been shown to increase siderochelin production. researchgate.net

Increasing the supply of precursors : Enhancing the intracellular pools of L-lysine, methylmalonyl-CoA, and O-acetylserine could potentially boost the yield of this compound. mdpi.com

Heterologous expression of the BGC : Introducing the entire this compound BGC into a high-producing, non-pathogenic host strain could provide a safer and more efficient production platform. nih.gov

Enzyme engineering : Modifying the substrate specificity of key enzymes, such as the PKS module, could lead to the generation of novel siderochelin derivatives with potentially altered properties. nih.gov

The elucidation of the this compound biosynthetic pathway is a significant step forward in the field of natural product biosynthesis. It not only provides fundamental knowledge about how this important siderophore is made but also lays the groundwork for future applications in biotechnology and synthetic biology.

Tracing Metabolic Routes and Intermediates to this compound (e.g., Siderochelin D)

The biosynthesis of this compound, a ferrous iron-chelating siderophore, remained uncharacterized for decades following its discovery. Recent research, often spurred by activating silent biosynthetic gene clusters (BGCs) through microbial co-culture, has successfully identified and characterized the sid gene cluster responsible for its production in actinomycetes like Amycolatopsis sp. researchgate.netasm.orgnih.govasm.org. The elucidation of this pathway reveals a hybrid assembly logic, combining elements of polyketide and non-ribosomal peptide synthesis.

The biosynthetic pathway is initiated with the formation of 3-hydroxypicolinic acid (3HPA), a key precursor. researchgate.netnih.gov The sid BGC contains the requisite genes (sidHIJ) for this step. nih.govasm.org The pathway then proceeds via a Type I polyketide synthase (PKS) pathway, which is distinct from the biosynthesis of the structurally similar siderophore proferrorosamine that utilizes picolinic acid. asm.org This PKS, encoded by genes sidKLMNO, catalyzes the extension of the 3HPA starter unit with a single molecule of methylmalonyl-CoA, which accounts for the methyl group found at the C7 position of the this compound core structure. researchgate.netnih.gov

Following the PKS-mediated extension, a molecule of O-acetylserine (OAS), produced by the enzyme SidC, is incorporated into the scaffold. researchgate.netnih.gov A subsequent reaction, catalyzed by the PLP-dependent enzyme SidD, is proposed to form a dehydroalanine residue that reacts with the decarboxylated polyketide intermediate, leading to the closure of the signature dihydropyrrole ring. nih.govasm.org

A crucial final step in the formation of this compound is the conversion of a carboxylic acid group to a carboxamide at the C10 position. Gene deletion studies have provided definitive evidence for this step by identifying Siderochelin D as a key metabolic intermediate. researchgate.netnih.gov Strains with a deleted sidA gene, which codes for a predicted aminotransferase, were found to abolish the production of this compound and concurrently accumulate Siderochelin D. researchgate.netasm.orgnih.gov This demonstrates that SidA is responsible for the amidation of the C10-carboxyl group of Siderochelin D to yield the final this compound product. researchgate.net

Another critical tailoring step is the hydroxylation at the C7 position. The gene sidB, predicted to encode a hydroxylase, has been shown to be essential for the production of this compound. researchgate.netasm.orgnih.gov Deletion of sidB completely halts the production of the siderophore, confirming its vital role, although the precise timing of this hydroxylation event—whether it occurs before or after the dihydropyrrole ring closure—is still under investigation. researchgate.netresearchgate.net

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions

Gene(s) Predicted Enzyme Type Proposed Function in this compound Biosynthesis Reference(s)
sidHIJ --- Synthesis of 3-hydroxypicolinic acid (3HPA) starter unit nih.gov
sidKLMNO Type I Polyketide Synthase (PKS) Extends 3HPA with a methylmalonyl-CoA unit researchgate.netnih.gov
sidC Serine O-acetyltransferase Production of O-acetylserine (OAS) researchgate.netnih.gov
sidD PLP-dependent enzyme Incorporates OAS into the scaffold to form the dihydropyrrole ring nih.govasm.org
sidA Aminotransferase Converts the C10-carboxyl group of Siderochelin D to a carboxamide, forming this compound researchgate.netasm.orgnih.gov
sidB Hydroxylase Catalyzes the hydroxylation at the C7 position of the core structure researchgate.netasm.orgnih.gov

Table 2: Structural Comparison of this compound and Related Compounds

Compound Core Starter Unit C7 Substituent C10 Substituent Reference(s)
This compound 3-Hydroxypicolinic Acid -OH, -CH₃ -CONH₂ (Carboxamide) asm.orgmdpi.com
Siderochelin D 3-Hydroxypicolinic Acid -OH, -CH₃ -COOH (Carboxylic Acid) researchgate.netmdpi.com
Proferrorosamine Picolinic Acid -H, -H -COOH (Carboxylic Acid) researchgate.netasm.org

Strategies for Engineered Biosynthesis of this compound Analogs

The detailed elucidation of the this compound biosynthetic pathway provides a genetic blueprint for the engineered production of novel analogs through metabolic engineering and synthetic biology. nih.govnih.govasm.org By manipulating the identified biosynthetic genes, it is possible to create new-to-nature siderophores with potentially altered properties. nih.govresearchgate.net

One of the most direct strategies for generating a this compound analog is demonstrated by the targeted knockout of tailoring enzymes. nih.gov The deletion of the sidA gene, which prevents the final amidation step, has been successfully used to exclusively produce the natural intermediate, Siderochelin D. researchgate.netasm.org This approach highlights how interrupting the pathway at specific points can lead to the accumulation of precursor molecules as final products.

Further strategies can be envisioned based on the functions of other key enzymes:

Modification of the Core Structure: The Type I PKS module is a prime target for engineering. By altering the substrate specificity of the acyltransferase domain within the PKS (encoded by sidO), it may be possible to incorporate extender units other than methylmalonyl-CoA. researchgate.net This could lead to analogs with different alkyl groups at the C7 position.

Precursor-Directed Biosynthesis: This strategy involves feeding the producing organism with non-native precursor molecules that can be incorporated by the biosynthetic machinery. nih.govrsc.org For instance, supplying analogs of 3-hydroxypicolinic acid or O-acetylserine could potentially result in their incorporation into the final siderochelin scaffold, yielding a diverse range of analogs.

Removal of Functional Groups: The targeted knockout of the hydroxylase-encoding gene, sidB, which is essential for siderochelin production, could be explored to generate a C7-dehydroxylated version of the siderochelin core, assuming the downstream pathway can process such an intermediate. researchgate.net

Heterologous Expression and Pathway Combination: The entire sid BGC can be expressed in a heterologous host, such as Streptomyces coelicolor, which facilitates easier genetic manipulation and potentially higher yields. researchgate.netmdpi.com This approach also opens the door to combinatorial biosynthesis, where genes from different siderophore pathways (e.g., combining modules from the siderochelin and proferrorosamine pathways) could be mixed and matched to create hybrid molecules. nih.gov

These engineering strategies, grounded in the functional characterization of the biosynthetic pathway, provide powerful tools to expand the chemical diversity of the siderochelin family, enabling the creation of novel chelating agents. nih.govnih.gov

Chemical Synthesis Strategies Towards Siderochelin a and Analogs

Total Synthesis of Siderochelin A: Historical and Contemporary Approaches

There are no published accounts of a completed total synthesis of this compound. Scientific efforts have been directed towards understanding how bacteria, such as Amycolatopsis and Nocardia species, produce the molecule naturally. uwindsor.caresearchgate.netmdpi.com

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis is a method used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.mespcmc.ac.in Since no total synthesis of this compound has been published, a scientifically validated retrosynthetic analysis is not available.

A hypothetical retrosynthetic disconnection of the this compound scaffold would likely identify two key building blocks: a derivative of 3-hydroxypicolinic acid and a highly functionalized dihydropyrrole ring containing two stereocenters. The primary challenge in any proposed synthesis would be the stereocontrolled construction of the dihydropyrrole core and its subsequent linkage to the picolinic acid fragment.

Key Methodological Advances in this compound Total Synthesis

As there is no reported total synthesis, there are no key methodological advances to describe. Research has instead advanced the understanding of its biosynthesis. Recent studies have successfully identified the siderochelin biosynthetic gene cluster (BGC). asm.orgresearchgate.netnih.gov This research has proposed a biosynthetic pathway involving a Type I or Type II polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.govacs.orgresearchgate.netresearchgate.net These studies suggest nature's "synthesis" starts with 3-hydroxypicolinic acid (3HPA), which is extended with a methylmalonyl-CoA unit by a PKS, and then coupled with a residue derived from the amino acid O-acetylserine to form the core structure. researchgate.netnih.gov

Stereocontrolled Synthesis of this compound Chirality Centers

This compound possesses two stereogenic centers on its dihydropyrrole ring. The development of methods for the stereocontrolled synthesis of these centers is a critical and unresolved challenge for any future chemical synthesis. General strategies in asymmetric synthesis, such as using chiral auxiliaries, chiral catalysts, or starting from a chiral pool, would be applicable. uwindsor.ca However, no specific application of these methods to the chirality centers of this compound has been documented in the literature. In nature, the chirality is controlled by enzymes, though the mechanism of racemization that leads to the co-production of its diastereomer, Siderochelin B, is not yet understood. researchgate.net

Semi-Synthesis and Derivatization Strategies for this compound

Semi-synthesis involves using a naturally produced compound as a starting material for chemical modifications. Derivatization refers to the process of chemically modifying a compound to produce new analogs, often to study structure-activity relationships. There are currently no published studies detailing the semi-synthesis or systematic derivatization of this compound to create analogs. Such studies would require a reliable and abundant supply of the natural product from fermentation, which can be a significant challenge.

Expedient Synthesis of this compound Fragments and Intermediates

The chemical synthesis of the constituent fragments of this compound, such as the 3-hydroxypicolinic acid unit or the substituted dihydropyrrole core, has not been reported as part of a broader strategy aimed at its total synthesis. While methods exist for synthesizing substituted pyridines and pyrrolidines, their specific application to the this compound framework remains an unexplored area of synthetic chemistry.

Molecular Mechanisms of Action of Siderochelin a

Siderochelin A Interaction with Iron Homeostasis and Chelation

Iron homeostasis is the set of processes by which cells maintain an adequate level of iron while preventing its accumulation to toxic levels. This compound directly influences this balance by binding, or chelating, iron from the environment, making it available for the producing microorganism or, conversely, unavailable to competing organisms. msk.or.krwikipedia.org It is particularly noted for its ability to chelate ferrous iron (Fe2+), the soluble form of iron that is crucial for various cellular processes. uni-tuebingen.de The production of this compound and other siderophores is a key strategy employed by microbes to acquire iron, especially in iron-limited conditions. wikipedia.orgresearchgate.net

The interaction between this compound and iron has been characterized using several spectroscopic and analytical techniques. The initial structural elucidation of this compound was accomplished through X-ray crystallography, which provided a definitive three-dimensional structure of the molecule. dokumen.pub Further analyses using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, have been instrumental in confirming the structure of this compound isolated from various microbial sources. msk.or.krnih.gov

Mass spectrometry has been a key tool in characterizing the iron-binding properties of this compound. Studies have shown that the addition of ferrous sulfate (B86663) (Fe2SO4) to a sample of this compound induces a distinct deep purplish-pink color. nih.gov This color change is indicative of the formation of a charge-transfer complex between the siderophore and the iron ion. Analysis of this complex by mass spectrometry revealed a mass-to-charge ratio (m/z) consistent with a complex formed from two molecules of this compound and a single iron atom. nih.gov This 2:1 stoichiometry is a common feature among siderophores, allowing them to form a stable, hexadentate octahedral complex with the iron ion. wikipedia.org

While detailed computational studies specifically on this compound-iron complexes are not extensively published, computational approaches are widely used to predict the structure and affinity of siderophore-iron interactions, complementing experimental data from spectroscopic methods. nih.gov

Table 1: Analytical Findings on this compound and its Iron Complex

Analytical Technique Observation/Finding Significance Reference(s)
X-ray Crystallography Determined the molecular formula (C11H13N3O3) and 3D structure of the free ligand. Provided the foundational structural information of the this compound molecule. dokumen.pub
NMR Spectroscopy 1D (¹H) and 2D NMR spectra used to confirm the chemical structure. Validated the identity of this compound from different producing organisms. msk.or.krresearchgate.netnih.gov
Mass Spectrometry Identified a mass consistent with a 2:1 this compound-to-iron complex (m/z of 525.1183). Determined the stoichiometric ratio of the siderophore-iron complex. nih.gov

| Visual/UV-Vis Spectroscopy | Addition of Fe2+ results in a deep purplish-pink color. | Indicates the formation of a charge-transfer complex upon iron chelation. | nih.gov |

The ability of this compound to sequester iron has profound consequences in microbial ecosystems. Iron is a frequent limiting nutrient in many environments, leading to intense competition among microorganisms. researchgate.net By producing and secreting this compound, a microorganism can effectively scavenge the limited available iron, thereby inhibiting the growth of competing microbes that lack the specific cell surface receptors to uptake the this compound-iron complex. wikipedia.orgresearchgate.net This gives the producing organism a significant competitive advantage. researchgate.net

This iron-scavenging capability is also crucial for the virulence of pathogenic bacteria. researchgate.netnih.gov In a host organism, iron is tightly bound to proteins like transferrin and ferritin, resulting in an extremely low concentration of free iron. wikipedia.org Pathogenic microbes that produce this compound can strip iron from these host proteins, allowing the pathogen to proliferate and establish an infection. wikipedia.org Consequently, the biosynthetic pathways of siderophores like this compound are considered potential targets for the development of new antibacterial agents that would work by crippling the pathogen's ability to acquire essential iron. researchgate.netnih.gov Studies have identified the biosynthetic gene cluster (BGC) responsible for producing this compound, offering a genetic basis for understanding its production and regulation. researchgate.netnih.gov

Spectroscopic and Computational Analysis of this compound-Iron Complexes (e.g., Fe2+ binding).

Identification and Validation of this compound Biological Targets

While the primary function of this compound is iron chelation, a complete understanding of its mechanism of action requires the identification of all its molecular interaction partners, or biological targets, within a cell. Target identification and validation are critical steps to elucidate the full biological activity of a compound and any potential secondary effects beyond its main function. mdpi.com For siderophores, targets include not only the iron ions they bind but also the specific membrane receptors and transporters required for their uptake into the cell.

Modern "omics" technologies provide powerful, unbiased methods for identifying the molecular targets of bioactive compounds, a process known as target deconvolution. rcsb.org

Proteomics , the large-scale study of proteins, can be used to identify the biological targets of this compound. rcsb.org In one approach, changes in the abundance of cellular proteins are quantified after treating cells with this compound. For example, the expression of proteins involved in iron transport or storage would be expected to change in response to the iron chelation effect. Another powerful chemoproteomic technique is activity-based protein profiling (ABPP), which uses chemical probes to identify direct protein-ligand interactions in complex biological samples. rcsb.org

Metabolomics analyzes the global profile of metabolites in a biological system. acs.org By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound's activity. acs.org Significant changes in iron-dependent metabolic pathways would be expected, but this approach could also reveal unexpected effects on other pathways, pointing toward additional biological targets or mechanisms of action. rcsb.orgacs.org The identification of the siderochelin biosynthetic gene cluster was facilitated by metabolomics, which detected the increased production of the compound during microbial coculture. nih.gov

Once potential targets are identified through methods like proteomics, their direct interaction with this compound must be confirmed through validation experiments. researchgate.net Direct binding assays are designed to measure the physical interaction between a ligand (this compound) and its target protein (e.g., a cell surface receptor).

Techniques such as Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity and kinetics in real-time without the need for labeling the molecules. diva-portal.org In a typical SPR experiment, a purified target protein is immobilized on a sensor surface, and the binding of this compound is detected as a change in the refractive index. diva-portal.org Other methods include native mass spectrometry, which can detect non-covalent protein-ligand complexes directly, and various forms of spectroscopy that detect changes upon binding, such as fluorescence spectroscopy or infrared spectroscopy. nih.govthermofisher.comncl.res.in For siderophores, the ultimate validation of a receptor target often involves genetic studies, where deleting the gene for the putative receptor in a microorganism abolishes its ability to take up the siderophore-iron complex. wikipedia.org

Proteomic and Metabolomic Approaches to Target Deconvolution.

Modulation of Cellular Pathways by this compound

The primary mechanism by which this compound modulates cellular pathways is through the disruption of iron homeostasis. As iron is a critical cofactor for numerous enzymes and proteins, its sequestration by this compound can have widespread downstream effects on various cellular processes.

Iron is essential for the function of the electron transport chain and cellular respiration. By limiting the availability of iron, this compound can impair these processes. It is also a vital component of ribonucleotide reductase, the enzyme responsible for synthesizing DNA precursors. Iron depletion can therefore lead to the arrest of DNA synthesis and cell cycle inhibition. Furthermore, by chelating free intracellular iron, this compound can inhibit the Fenton reaction, a major source of damaging reactive oxygen species (ROS) in the cell. This suggests a potential role in modulating cellular responses to oxidative stress.

While the modulation of these fundamental pathways is a direct consequence of iron chelation, it is also conceivable that the this compound molecule itself, or its iron-bound complex, could have direct interactions with cellular signaling proteins, although such functions are not yet well characterized for this specific siderophore. The study of how pathogens modulate host cell pathways, for instance through the secretion of effector molecules, is an active area of research, and siderophores could potentially play roles in this complex interplay.

Impact on Signal Transduction Networks

Signal transduction is the process by which a cell converts an external signal into a specific response. wikipedia.org These networks are crucial for bacteria to adapt to changing environments, including the presence of competing microbes and host defense mechanisms. nih.gov this compound, as a siderophore, is intrinsically linked to iron acquisition, a process that is tightly regulated and integrated with various signal transduction pathways in bacteria. nih.gov While direct studies on this compound's specific impact on a wide array of signal transduction networks are still emerging, its primary role in iron sequestration implies a significant influence on iron-dependent regulatory systems. asm.orgwikipedia.org

In many bacteria, the response to iron limitation is controlled by global regulators that are themselves influenced by the intracellular iron concentration. asm.org When this compound chelates extracellular iron, it contributes to the low-iron environment that activates these regulatory networks. frontiersin.org This can lead to a cascade of cellular responses, including the upregulation of genes involved in siderophore biosynthesis and uptake, as well as the modulation of other metabolic and virulence-related pathways. nih.govresearchgate.net The process often involves sensor proteins that detect the low-iron state and initiate a signaling cascade, which may involve phosphorylation events and the activation of transcription factors. wikipedia.orgplos.org The complexity of these networks allows for a coordinated response to the stress of iron deprivation, a condition that this compound helps to create for competing microbes. nih.govbiorxiv.org

Influence on Gene Expression and Protein Regulation

The production and activity of this compound are closely tied to the regulation of specific genes and proteins, particularly those within its own biosynthetic gene cluster (BGC). researchgate.net The expression of genes involved in the synthesis of this compound is itself regulated by the availability of iron and by specific transcriptional regulators. nih.govasm.org

Recent research has identified a GntR-family transcription factor, SidR3, as a repressor of siderochelin production. researchgate.net In the presence of sufficient iron, it is hypothesized that SidR3 binds to the promoter region of the siderochelin BGC, preventing the transcription of the genes necessary for its synthesis. researchgate.netresearchgate.net Conversely, under iron-limiting conditions, this repression is lifted, allowing for the production of this compound to scavenge for iron. researchgate.net

Furthermore, the siderochelin BGC contains other putative regulatory elements, such as SidR1, a predicted MerR family regulator, which may autoregulate its own expression and that of other regulators within the cluster to fine-tune the production of this compound. asm.org The deletion of specific genes within the BGC has been shown to directly impact the final product. For instance, the deletion of the predicted aminotransferase sidA resulted in the abolishment of this compound and B production and the accumulation of a precursor, Siderochelin D. nih.govresearchgate.net Similarly, the deletion of the predicted hydroxylase sidB was found to be essential for the production of this compound. asm.orgresearchgate.net

This intricate regulatory network ensures that the energetically expensive process of siderophore production is tightly controlled and occurs only when necessary for the microorganism's survival. wikipedia.org The regulation of these specific genes and the resulting protein synthesis are fundamental to the function of this compound in microbial life. mdpi.com

This compound's Role in Microbial Interactions and Pathogenesis Inhibition (mechanistic focus)

This compound plays a significant role in the competitive interactions between microorganisms, primarily through its ability to chelate iron, an essential nutrient for microbial growth. asm.orgfrontiersin.org By sequestering the available iron, this compound can effectively starve competing microbes, thus inhibiting their growth and pathogenic potential. frontiersin.orgnih.gov This mechanism is a key aspect of microbial antagonism, where one organism produces a compound that is detrimental to another. researchgate.netnih.gov

Antagonistic Effects on Microbial Growth and Virulence Factor Modulation (mechanistic)

The primary antagonistic mechanism of this compound is iron competition. asm.orgfrontiersin.org In an environment with limited iron, the bacterium producing this compound gains a competitive advantage by efficiently capturing this essential element. frontiersin.orglibretexts.org This deprivation of iron in competing microbes can lead to a state of bacteriostasis, where their growth is inhibited. nih.gov

Beyond general growth inhibition, the lack of iron caused by this compound can specifically modulate the expression of virulence factors in pathogenic bacteria. asm.orgfrontiersin.org Many virulence factors, such as certain toxins and enzymes required for host invasion, are iron-dependent for their synthesis or function. mdpi.comexpasy.org By limiting the availability of iron, this compound can indirectly downregulate the production of these virulence factors, thereby reducing the pathogenicity of competing microbes. asm.orgexpasy.org The regulation of virulence is often tied to iron-sensing regulatory proteins which, in the absence of iron, will alter gene expression to conserve resources, leading to a decrease in the production of non-essential, energy-intensive virulence factors. mdpi.comfrontiersin.org

In Vitro Models of this compound Antimicrobial Activity (mechanistic focus)

The antimicrobial activity of this compound has been demonstrated in various in vitro models. researchgate.netmdpi.com These models are essential for understanding the mechanistic basis of its action against different pathogens.

One common method is the broth microdilution assay , which is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria. nih.gov In this assay, the ability of this compound to inhibit the visible growth of bacteria in a liquid growth medium is quantified. nih.gov Studies have shown that this compound exhibits significant MIC values against multidrug-resistant pathogens, including Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net

Another in vitro model is the time-kill assay , which provides information on the rate at which a compound kills a bacterial population. nih.govjmb.or.kr This assay can help to determine whether this compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect. nih.gov By plotting the number of viable bacteria over time in the presence of this compound, researchers can observe the dynamics of its antimicrobial action. jmb.or.kr

The agar (B569324) diffusion method , such as the disk diffusion or well diffusion assay, is another qualitative or semi-quantitative method used to assess the antimicrobial activity of this compound. mdpi.comnih.gov In this method, a solution of this compound is placed on an agar plate inoculated with a test microorganism. The diffusion of this compound into the agar creates a concentration gradient, and the size of the zone of inhibition around the point of application provides an indication of its antimicrobial potency. nih.gov

These in vitro models mechanistically demonstrate the ability of this compound to interfere with microbial growth, primarily through its iron-chelating properties, which ultimately leads to the inhibition of essential life processes in susceptible pathogens. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Siderochelin a Analogs

Design and Synthesis of Siderochelin A Analogs for SAR Elucidation

The exploration of this compound's structure-activity relationships necessitates the design and synthesis of a variety of analogs. This process involves the systematic modification of the this compound scaffold to probe the importance of different structural components for its biological activity. oncodesign-services.com Synthetic strategies are often developed to allow for the flexible introduction of diverse substituents at various positions of the molecule. chemrxiv.orgnih.gov

For instance, the synthesis of analogs might involve altering the core heterocyclic structure or modifying the peripheral functional groups. nih.gov General synthetic routes are often established to efficiently produce a series of related compounds for biological evaluation. nih.govmdpi.com The design of these analogs is guided by the goal of understanding which parts of the molecule are essential for its activity and which can be altered to potentially improve its properties. drugdesign.org

The synthesis of this compound analogs can be a complex process, sometimes requiring multi-step reaction sequences. For example, the synthesis of some complex natural product analogs has involved strategies like intramolecular Heck reactions and stereoselective aza-aldol reactions to construct the core structure. chemrxiv.org The characterization of these newly synthesized analogs is typically achieved through various spectroscopic methods to confirm their structures. mdpi.com

Correlating Structural Modifications with Mechanistic Activity Profiles

Impact of this compound Core Structure Modifications on Biological Target Binding

The core structure of a molecule is often crucial for its interaction with a biological target. openaccessjournals.com Modifications to this core can significantly impact binding affinity and specificity. openaccessjournals.com In the case of this compound, its iron-chelating ability is a key feature of its biological activity. msk.or.kr The core structure is directly involved in this chelation, and thus, alterations to this part of the molecule are likely to have a profound effect on its function.

The biosynthesis of siderochelin involves the formation of a core molecular scaffold. nih.gov It is known that the deletion of the aminotransferase SidA, which is involved in the formation of the carboxamide groups in this compound and B, leads to the accumulation of the carboxylate Siderochelin D. nih.govresearchgate.net This suggests that modifications at this position can still allow for iron chelation, although the biological implications of this specific modification are not fully understood. nih.gov

Furthermore, the presence of a hydroxyl group at the C7 position is a distinguishing feature of siderochelins. nih.gov The deletion of the predicted hydroxylase SidB was found to be essential for siderochelin production, highlighting the importance of this core hydroxylation for the molecule's formation and likely its activity. nih.gov Studies on other molecules have shown that even minor changes to the core, such as the removal of a methyl group, can lead to increased conformational flexibility and reduced activity. chemrxiv.org

Table 1: Impact of Core Structure Modifications on Biological Activity

Compound/AnalogCore ModificationImpact on Biological Activity
This compound/BCarboxamide groupEssential for certain biological interactions
Siderochelin DCarboxylate group (lacks amide)Can still chelate iron, but biological importance of the modification is not fully known. nih.gov
SidB deletion mutantLacks C7 hydroxyl groupAbolished siderochelin production, indicating the importance of this feature. nih.gov

Influence of Peripheral Group Variations on this compound's Mechanistic Activity

Peripheral groups, while not always part of the primary binding motif, can significantly influence a molecule's activity through various mechanisms. mdpi.com These can include effects on solubility, cell permeability, and secondary interactions with the biological target. openaccessjournals.com

In the broader context of SAR studies, it has been observed that the introduction of different peripheral groups can drastically alter biological activity. For example, in a series of pyrazolopyridine inhibitors, variations at the N1, C6, and C4 positions led to significant differences in antiviral activity. nih.gov Specifically, an isopropyl group at N1 and a thiophenyl-2-yl unit at C6 were found to be optimal for high selectivity. nih.gov Similarly, for coumarin (B35378) derivatives, O-substitution with short aliphatic chains or electron-withdrawing groups was found to enhance antifungal activity. mdpi.com

While specific studies on the peripheral group variations of this compound are not extensively detailed in the provided results, the general principles of SAR suggest that modifying substituents on the this compound scaffold would likely impact its mechanistic activity profile. oncodesign-services.comdrugdesign.org

Computational Approaches in this compound SAR Prediction and Optimization

Computational methods are increasingly used to guide and accelerate SAR studies. oncodesign-services.comresearchgate.net These in silico techniques can predict the biological activity of new compounds, helping to prioritize synthetic efforts and provide insights into the molecular basis of activity. oncodesign-services.comnih.gov

Molecular Docking and Dynamics Simulations for this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netfrontiersin.org This method can help to visualize and understand the interactions between a ligand and its receptor at the atomic level. researchgate.net Docking studies can be used to screen virtual libraries of compounds and to prioritize analogs for synthesis. mdpi.com The results are often evaluated based on scoring functions that estimate the binding affinity. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com 2D-QSAR models use descriptors calculated from the 2D representation of the molecules, while 3D-QSAR models consider the 3D structure and properties. mdpi.com

The process of QSAR modeling involves generating a set of molecular descriptors that encode the structural and physicochemical properties of the compounds. biointerfaceresearch.com These descriptors are then used to build a statistical model, often using techniques like multiple linear regression or machine learning algorithms, that can predict the activity of new, untested compounds. biointerfaceresearch.commdpi.com The predictive power of a QSAR model is assessed through internal and external validation procedures. mdpi.com

Successful QSAR models can provide valuable insights into the structural features that are important for activity and can be used to guide the design of new analogs with improved potency. biointerfaceresearch.com For instance, QSAR studies have been used to identify the key structural requirements for the activity of various classes of compounds, including chalcone (B49325) analogs as ACE inhibitors. biointerfaceresearch.com

Advanced Research Methodologies Applied to Siderochelin a

Omics Technologies in Siderochelin A Mechanism Elucidation

Omics technologies, which encompass the comprehensive study of pools of biological molecules, are pivotal in understanding the multifaceted effects of this compound. researchgate.netmdpi.comnih.gov By analyzing the global changes in transcripts, proteins, and metabolites, researchers can unravel the complex biological responses induced by this siderophore.

Metabolomics in this compound Biosynthetic and Mechanistic Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, has been instrumental in the study of this compound. sioc-journal.cnnih.gov This approach is particularly powerful for elucidating biosynthetic pathways and understanding the metabolic consequences of a compound's activity.

In the context of this compound's biosynthesis, metabolomics has been used in combination with microbial coculture techniques. sioc-journal.cnresearchgate.netdrugbank.com By analyzing the metabolic profiles of different bacterial strains grown together, researchers were able to identify the overproduction of this compound. researchgate.net This "metabologenomics" approach, which integrates metabolomic data with genomic information, successfully led to the identification and characterization of the previously unknown biosynthetic gene cluster (BGC) responsible for producing this compound. isomorphiclabs.com For example, the deletion of specific genes within the identified cluster, such as sidA, resulted in the accumulation of biosynthetic intermediates like Siderochelin D, confirming the function of the genes in the pathway. researchgate.netdrugbank.com

Furthermore, metabolomics can be applied to understand the mechanistic impact of this compound on target organisms. By analyzing the metabolic fingerprint of cells treated with this compound, scientists can identify widespread metabolic perturbations. This can reveal which metabolic pathways are most sensitive to iron deprivation caused by this compound's chelation activity, providing a deeper understanding of its antibacterial mode of action. nih.gov

Table 2: Application of Metabolomics in this compound Research

Metabolomics ApproachResearch AreaKey Findings and InsightsReference
Untargeted Metabolomics BiosynthesisIdentification of this compound as an overproduced metabolite in microbial cocultures. researchgate.net
Comparative Metabolomics Gene Function AnalysisAccumulation of Siderochelin D upon deletion of the sidA gene, confirming its role in the biosynthetic pathway. researchgate.netdrugbank.com
Metabolic Fingerprinting Mechanism of ActionPotential to reveal global metabolic disruptions in bacteria exposed to this compound, highlighting pathways vulnerable to iron limitation. nih.gov

High-Resolution Structural Biology of this compound Complexes

Determining the three-dimensional structure of this compound when it is interacting with its biological targets is crucial for understanding its function at a molecular level. bruker.cominnovationnewsnetwork.com High-resolution structural biology techniques, such as X-ray crystallography, cryo-electron microscopy, and advanced NMR spectroscopy, are essential for this purpose. bruker.com

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for obtaining high-resolution structures of molecules. nih.govnanoimagingservices.commsk.or.kr X-ray crystallography requires the formation of a well-ordered crystal of the this compound-target complex. mdpi.comcancer.govwikipedia.org If successful, this technique can yield atomic-resolution structures, revealing the precise interactions, such as hydrogen bonds and van der Waals forces, between this compound and its binding pocket on the target protein. plos.org While the crystal structure of this compound itself has been determined, obtaining co-crystals with a biological target remains a key goal. nih.govrsc.org

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or for proteins that are difficult to crystallize. nih.govmsk.or.kruwo.camskcc.org This technique involves flash-freezing the sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. nanoimagingservices.com Computational methods are then used to reconstruct a 3D model from thousands of 2D images. uwo.ca For this compound, cryo-EM could be used to visualize its complex with a target protein, such as a bacterial iron transporter or a host protein like siderochelin (lipocalin-2), providing invaluable insights into its mechanism of recognition and binding. researchgate.netnih.gov

Advanced NMR Spectroscopy for this compound Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can not only determine the structure of molecules in solution but also provide unique information about their dynamic properties. msk.or.krnih.gov Advanced NMR techniques are particularly well-suited to studying the conformational flexibility and dynamics of small molecules like this compound and their interactions with target macromolecules. nih.govnanoimagingservices.comnih.gov

Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of this compound are in close contact with a target protein, mapping the binding epitope. wikipedia.org Furthermore, relaxation-based NMR experiments can probe the motions of this compound and its target on a wide range of timescales, from picoseconds to seconds. nih.govnih.gov This can reveal how the structures of both the ligand and the protein might change upon binding, providing a more complete picture of the interaction dynamics than a static crystal structure alone. msk.or.kr Such studies are crucial for a comprehensive understanding of how this compound recognizes and interacts with its biological partners. nih.gov

Chemical Probes and Activity-Based Profiling for this compound Targets

Identifying the specific cellular targets of a bioactive small molecule is a major challenge in chemical biology. rsc.org Chemical probes and activity-based protein profiling (ABPP) are cutting-edge strategies designed to address this challenge and can be applied to elucidate the targets of this compound. sioc-journal.cn

A chemical probe is typically a modified version of the bioactive molecule that contains a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) and often a reactive group for covalent attachment to its target. A this compound-based chemical probe could be synthesized to "fish" for its binding partners in a complex biological sample, such as a cell lysate. After the probe binds to its target(s), the reporter tag allows for their isolation and subsequent identification by mass spectrometry.

Activity-based protein profiling (ABPP) is a functional proteomic technology that uses reactive chemical probes to profile the activity of entire enzyme families directly in native biological systems. sioc-journal.cn While classic ABPP probes target active site residues of specific enzyme classes, a similar strategy could be adapted for this compound. For example, a competitive ABPP experiment could be performed where a cell lysate is pre-incubated with this compound before adding a broad-spectrum activity-based probe for a particular enzyme class. If this compound binds to a member of that enzyme class, it would block the binding of the probe, leading to a decrease in its signal. This would indicate that the enzyme is a potential target of this compound. These approaches hold great promise for deconvoluting the full spectrum of this compound's biological targets.

Therapeutic Potential of Siderochelin a and Its Analogs: Mechanistic Insights

Siderochelin A as a Scaffold for Novel Biological Modulators

This compound, a ferrous-ion chelating compound, was initially discovered in the fermentation broth of Nocardia sp.. msk.or.kr Its unique structure and iron-binding capabilities have positioned it as a promising scaffold for the development of new biological modulators. msk.or.krslu.se The core structure of this compound can be chemically modified to create analogs with altered biological activities, offering a versatile platform for drug discovery. researchgate.netarxiv.org This adaptability allows for the exploration of its potential in various therapeutic areas, moving beyond its natural function. arxiv.org The development of novel protein scaffolds is a growing field in biopharmaceutical drug discovery, and this compound fits within this paradigm as a small molecule scaffold. slu.se The ability to generate derivatives through bioengineering and synthetic chemistry opens avenues for creating compounds with tailored properties. researchgate.net

Exploration of this compound in Anti-infective Research via Mechanistic Pathways

This compound has demonstrated notable antibacterial activity, particularly against multi-drug resistant pathogens (MDRPs). msk.or.kr Its mechanism of action is primarily linked to its ability to chelate ferrous ions (Fe²⁺), thereby depriving bacteria of this essential nutrient required for growth and virulence. msk.or.krnih.gov This iron-scavenging capability makes the biosynthetic pathways of siderophores like this compound a potential target for developing antivirulence agents. nih.govresearchgate.net

Research has shown that this compound exhibits significant inhibitory activity against clinical isolates of multi-drug resistant Acinetobacter baumannii (MDRAB), Staphylococcus aureus (MRSA), and Enterococcus faecalis (VRE). msk.or.kr However, it displayed no significant activity against Enterococcus faecium and Pseudomonas aeruginosa, suggesting that the requirement for iron may differ among pathogens. msk.or.kr The biosynthesis of Siderochelin involves a dedicated gene cluster, and understanding this pathway can aid in developing strategies to inhibit its production in pathogenic microbes or to engineer novel analogs. nih.govresearchgate.net The identification of the Siderochelin biosynthetic gene cluster (BGC) has provided insights into its production, which can be repressed by transcription factors like SidR3. nih.gov Deletion of specific genes in this cluster, such as sidA and sidB, has been shown to abolish or alter the production of this compound, confirming their roles in its biosynthesis. researchgate.netnih.gov This detailed genetic and biochemical knowledge is crucial for developing new antimicrobials that target siderophore-dependent iron acquisition. researchgate.net

PathogenActivity of this compound
Multi-drug resistant Acinetobacter baumannii (MDRAB)Inhibitory
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibitory
Vancomycin-resistant Enterococcus faecalis (VRE)Inhibitory
Enterococcus faeciumNo significant activity
Pseudomonas aeruginosaNo significant activity

Potential in Iron-Related Disorder Modulation through Chelation Mechanisms

The strong iron-chelating properties of this compound suggest its potential for therapeutic intervention in iron-related disorders, which are often characterized by iron overload or maldistribution. frontiersin.org Iron chelation therapy aims to remove excess iron from the body to prevent toxicity and oxidative damage. frontiersin.orgmedscape.com While traditional chelation therapies are used for systemic iron overload, there is a growing interest in targeted chelation for regional siderosis, where iron accumulates in specific tissues or organs. frontiersin.org

This compound's ability to bind iron could theoretically be harnessed to correct such iron imbalances. wjgnet.com The development of agents that can redeploy iron within the body, rather than just promoting its excretion, is an emerging strategy. frontiersin.org By modifying the this compound scaffold, it may be possible to design chelators with specific affinities and biodistribution profiles to target iron in particular cellular compartments or tissues. google.com This approach could be beneficial in conditions like sideroblastic anemias and myelodysplastic syndromes (MDS), where ineffective erythropoiesis leads to both systemic iron overload and localized iron accumulation. nih.gov The goal would be to create a molecule that can safely mobilize and redistribute iron, thereby mitigating its toxic effects without causing systemic iron deficiency. wjgnet.com

Rational Design of this compound-Based Agents with Enhanced Target Specificity

The rational design of drugs involves creating molecules with specific biological functions based on a detailed understanding of their target and mechanism of action. researchgate.net For this compound, this approach leverages its natural iron-binding scaffold to develop agents with improved potency and selectivity. researchgate.net By understanding the structure-activity relationships, researchers can modify the this compound molecule to enhance its interaction with specific microbial targets or to alter its iron-chelating properties for applications in iron metabolism disorders. arxiv.org

The identification and characterization of the Siderochelin biosynthetic gene cluster provide a powerful tool for such rational design. researchgate.netnih.gov Genetic manipulation of the biosynthetic pathway allows for the creation of novel analogs. For instance, the deletion of the aminotransferase gene sidA resulted in the accumulation of Siderochelin D, a carboxylate variant, instead of the standard this compound/B amides. researchgate.netnih.gov This demonstrates the potential to generate a library of Siderochelin-based compounds with diverse functional groups, which can then be screened for enhanced biological activity and target specificity. google.com Structure-based engineering, guided by high-resolution crystal structures of key biosynthetic enzymes, can further refine this process, allowing for precise modifications to the scaffold. researchgate.net

Future Directions in this compound-Inspired Drug Discovery Efforts (Pre-clinical, mechanistic focus)

Future preclinical research on this compound will likely concentrate on several key areas, with a strong emphasis on mechanistic understanding. arxiv.orgnih.gov A primary focus will be the continued exploration of its scaffold for generating novel anti-infective agents. msk.or.krnih.gov This involves elucidating the precise molecular mechanisms by which this compound and its analogs inhibit microbial growth, beyond general iron sequestration. msk.or.kr Investigating its effect on virulence factor expression and biofilm formation in a wider range of clinically relevant pathogens will be crucial. nih.gov

Another promising direction is the development of this compound-based compounds for modulating iron homeostasis in non-infectious diseases. frontiersin.org Preclinical studies could explore the efficacy of rationally designed analogs in models of iron overload disorders, focusing on their ability to safely chelate and redistribute iron from affected organs. frontiersin.orgnih.gov Mechanistic studies will be essential to understand how these novel chelators interact with cellular iron transport and storage proteins. wjgnet.com

The advancement of synthetic biology and metabolic engineering techniques will facilitate the production of a diverse array of this compound derivatives for screening. google.comgoogle.com Combining these approaches with computational modeling and in-depth biochemical and genetic analyses of the Siderochelin biosynthetic pathway will accelerate the discovery of new drug candidates with optimized properties. arxiv.orgresearchgate.netnih.gov

Conclusion and Future Perspectives in Siderochelin a Research

Summary of Key Academic Contributions to Siderochelin A Understanding

Research into this compound has progressed from its initial discovery to a detailed genetic understanding of its production. The foundational work began with its isolation and characterization as a ferrous ion-chelating agent with notable antibacterial properties.

Initial discoveries identified this compound from the fermentation broth of Nocardia sp., establishing its identity as a siderophore. msk.or.kr Subsequent studies isolated this compound and its analogues from various species of the genus Amycolatopsis. msk.or.krnih.gov A significant contribution was the discovery of its broad-spectrum antibacterial activity, which was later shown to be effective against multi-drug resistant pathogens (MDRPs) such as Acinetobacter baumannii, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. msk.or.krresearchgate.net This activity is linked to its high iron-chelating capability, which restricts the growth of pathogens dependent on this essential nutrient. msk.or.kr

A major breakthrough in understanding this compound came from the recent identification and characterization of its biosynthetic gene cluster (BGC). Researchers utilized microbial coculture techniques, growing Amycolatopsis strain WAC04611 with Tsukamurella strain WAC06889b, to activate what was previously a silent BGC. researchgate.netasm.org This work was crucial as many microbial BGCs are not expressed under standard laboratory conditions. nih.govasm.org The study successfully identified the siderochelin BGC and characterized key genes involved in its pathway. researchgate.netasm.org For instance, the deletion of the aminotransferase gene, sidA, resulted in the accumulation of the carboxylate precursor Siderochelin D, while the deletion of the hydroxylase gene, sidB, stopped production altogether, confirming their essential roles. researchgate.netasm.org Further analysis also revealed that its biosynthesis involves a type II polyketide synthase to catalyze diketide formation. doi.orgasm.org

These collective academic efforts have built a comprehensive picture of this compound, from its chemical nature and biological function to its genetic origins and biosynthetic machinery.

Key Academic ContributionDescriptionKey Findings
Discovery and Isolation First isolated from Nocardia sp. SC11340 and later from various Amycolatopsis species. msk.or.krnih.govIdentified as a ferrous-ion chelating agent (siderophore). msk.or.kr
Antibacterial Activity Demonstrated broad-spectrum activity against various bacteria, including multi-drug resistant strains. msk.or.krresearchgate.netActivity attributed to iron chelation, limiting pathogen growth. msk.or.kr Effective against MRSA, VRSA, A. baumannii, and E. coli. researchgate.net
Biosynthesis Characterization Identification of the complete biosynthetic gene cluster (BGC) through microbial coculture. researchgate.netasm.orgThe BGC is often silent and can be activated by inter-species competition. nih.gov Involves a type II polyketide synthase. doi.orgasm.org
Genetic Analysis Functional analysis of key genes within the BGC through gene knockout experiments. researchgate.netasm.orgsidA (aminotransferase) is crucial for forming the carboxamide of this compound. researchgate.net sidB (hydroxylase) is essential for the overall production. asm.org sidR3 (transcription factor) represses the cluster's expression. asm.org

Emerging Research Avenues and Unresolved Questions for this compound

The elucidation of the this compound biosynthetic gene cluster has opened up new and exciting avenues for research. Understanding its genetic blueprint provides a foundation for biosynthetic engineering and the generation of novel, medically relevant compounds. asm.org However, several questions remain unanswered, pointing toward future research directions.

Emerging Research Avenues:

Metabolic Engineering and Analogue Generation: With the BGC now identified, researchers can employ synthetic biology tools to modify the biosynthetic pathway. nih.gov This could lead to the creation of novel this compound analogues with improved potency, altered selectivity, or enhanced stability. A deeper understanding of natural product biosynthesis drives advancements in metabolic engineering. asm.org

Activation of Silent BGCs: The successful use of coculture to induce this compound production highlights a promising strategy for natural product discovery. researchgate.netasm.org Future work will likely focus on exploring different microbial pairings and environmental cues to awaken other silent BGCs in Amycolatopsis and other actinomycetes, which are known to possess a vast potential for producing secondary metabolites. nih.govnih.gov

"Trojan Horse" Antibiotic Development: Siderophores are actively transported into bacterial cells, making them ideal delivery vehicles for antibiotics. This "Trojan horse" strategy can overcome resistance mechanisms and target pathogens selectively. researchgate.net this compound's structure could be conjugated with antibiotic molecules to create potent sideromycins that specifically target infections.

Unresolved Questions:

Complete Biosynthetic Pathway: While key enzymes have been identified, the precise sequence of all enzymatic reactions, their substrate specificities, and their catalytic mechanisms are not fully elucidated.

Iron Transport and Regulation: How the this compound-iron complex is specifically recognized and transported into different bacterial species remains an area for detailed investigation. Furthermore, the full regulatory network controlling the expression of the BGC in response to iron levels and other environmental signals is not completely understood.

Ecological Role: The activation of the this compound BGC during coculture suggests it plays a role in microbial competition. researchgate.net Its exact ecological function in its natural soil environment, including its contribution to iron scavenging and inter-species interactions, requires further study.

Broader Implications of this compound Research for Chemical Biology and Medicinal Chemistry

The research on this compound has implications that extend beyond the compound itself, influencing the broader fields of chemical biology and medicinal chemistry.

For chemical biology , the study of this compound provides a compelling case study in the discovery and activation of silent biosynthetic pathways. asm.org It demonstrates that microbial interactions are a rich and underexplored source of novel chemical diversity. nih.gov The characterization of the unique biosynthetic logic, such as the involvement of a type II PKS, expands our fundamental knowledge of how nature assembles complex molecules. acs.orgbohrium.com this compound also serves as a valuable molecular probe for investigating the crucial biological process of iron homeostasis and competition in microbial communities. asm.org

In medicinal chemistry , the emergence of multi-drug resistant pathogens necessitates new therapeutic strategies. This compound represents a departure from conventional antibiotics, targeting the essential pathway of iron acquisition. msk.or.krresearchgate.net This iron chelation strategy is a promising approach to combatting resilient infections. The potential to use this compound as a scaffold for creating "Trojan horse" antibiotics offers a rational design pathway for developing next-generation antibacterial drugs that can bypass existing resistance. researchgate.netgoogle.com Furthermore, the ability to generate novel analogues through biosynthetic engineering paves the way for optimizing the compound's therapeutic properties, a central goal of modern drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers ensure the accurate identification and purity assessment of Siderochelin A in experimental settings?

  • Methodological Answer : Accurate identification requires multi-modal characterization techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight confirmation. For new compounds, provide detailed synthesis protocols and purity data (e.g., ≥95% purity thresholds). For known compounds, cross-reference spectral data with established literature .

Q. What are the foundational steps for designing a study to characterize the physicochemical properties of this compound?

  • Methodological Answer : Begin by defining measurable parameters (e.g., solubility, stability, chelation capacity) and align them with the research aim. Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. Ensure feasibility by selecting accessible analytical tools (e.g., UV-Vis spectroscopy for binding affinity) and validating protocols with positive/negative controls .

Q. How can researchers optimize sample preparation protocols for this compound in microbial culture studies?

  • Methodological Answer : Standardize extraction methods (e.g., solvent partitioning, solid-phase extraction) and validate recovery rates using spiked samples. Document deviations from established protocols and include reproducibility tests across multiple batches. Use statistical tools like coefficient of variation (CV) to assess consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (temperature, ionic strength) and perform meta-analyses to identify confounding variables. Use dose-response curves and ANOVA to statistically compare results. If discrepancies persist, propose mechanistic studies (e.g., molecular dynamics simulations) to explore pH-dependent conformational changes .

Q. How can computational modeling complement experimental data to predict this compound’s binding specificity for transition metals?

  • Methodological Answer : Integrate density functional theory (DFT) or molecular docking simulations with empirical data (e.g., isothermal titration calorimetry). Validate models by comparing predicted binding constants (logK values) with experimental results. Disclose software parameters (e.g., force fields, solvation models) to ensure reproducibility .

Q. What methodologies are effective for quantifying this compound in complex environmental matrices with high background interference?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to improve specificity. Optimize chromatographic separation (e.g., gradient elution) and validate limits of detection (LOD) and quantification (LOQ) via calibration curves. Use principal component analysis (PCA) to distinguish target signals from noise .

Q. How should researchers design hypothesis-driven studies to investigate this compound’s role in microbial iron competition?

  • Methodological Answer : Frame the hypothesis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound production in Pseudomonas spp. confer a competitive advantage in iron-limited soils?” Use knockout mutants and comparative genomics to test causality, and apply spatial-temporal sampling to contextualize ecological relevance .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound bioactivity assays?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit data and calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For heterogeneous datasets, apply mixed-effects models to account for variability across replicates or experimental batches .

Tables for Methodological Reference

Research Stage Key Tools/Frameworks Evidence Reference
Hypothesis FormulationPICOT, FINER, PEO frameworks
Experimental DesignControls, calibration standards
Data AnalysisANOVA, PCA, non-linear regression
Reproducibility AssuranceProtocol validation, meta-analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.